
Pyrrole-2-carboxylic acid
Overview
Description
Pyrrole-2-Carboxylate, also known as 1H-Pyrrole-2-carboxylic acid, is an organic compound with the molecular formula C(_5)H(_5)NO(_2). It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2-Carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron(III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs catalytic processes for efficiency and scalability. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles is a notable method, producing water and molecular hydrogen as by-products . This method is advantageous due to its selectivity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylate.
Reduction: Reduction reactions can convert it into pyrrole-2-carboxaldehyde.
Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Catalysts like copper(II) and air are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) are commonly employed.
Substitution: Reagents such as bromine (Br(_2)) for halogenation and nitric acid (HNO(_3)) for nitration are typical.
Major Products Formed:
Oxidation: Pyrrole-2,3-dicarboxylate.
Reduction: Pyrrole-2-carboxaldehyde.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antitubercular Activity
Pyrrole-2-carboxylic acid has shown significant antibacterial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. A study identified pyrrole-2-carboxamides derived from PCA as potent inhibitors of the MmpL3 protein, which is essential for mycolic acid biosynthesis in tuberculosis bacteria. The most effective compounds displayed minimal cytotoxicity and high efficacy against drug-resistant strains, with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL .
Mechanism of Action
The mechanism by which PCA exerts its antibacterial effects involves interference with mycolic acid biosynthesis, crucial for the survival of M. tuberculosis. The binding affinity of PCA derivatives to MmpL3 was confirmed through structure-activity relationship (SAR) studies, highlighting the importance of specific substituents on the pyrrole ring for enhancing activity .
Agricultural Applications
Plant Metabolite Role
this compound is identified as a plant metabolite, suggesting potential roles in plant growth and defense mechanisms. Its presence in various plant species indicates that it may contribute to resistance against pathogens or pests, although specific mechanisms remain to be fully elucidated .
Biopesticide Development
Given its antibacterial properties, PCA derivatives are being explored as biopesticides. The ability to inhibit bacterial growth can be advantageous in developing environmentally friendly agricultural practices aimed at reducing chemical pesticide usage.
Materials Science
Synthesis of Functional Materials
Recent advancements have demonstrated that PCA can serve as a building block for synthesizing novel materials with unique properties. For instance, PCA's derivatives have been utilized in creating conductive polymers and composites that exhibit enhanced electrical properties due to their structural characteristics .
Polymerization Studies
Research indicates that PCA can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties. This potential has implications for developing new materials for electronic applications or structural components in various industries.
Chemical Synthesis and Transformation
Synthesis Pathways
The synthesis of this compound has been optimized through various methods, including the use of renewable feedstocks like cellulose and chitin. These methods not only enhance the yield of PCA but also align with sustainable chemistry practices .
Summary Table: Applications of this compound
Mechanism of Action
Pyrrole-2-Carboxylate can be compared with other pyrrole derivatives such as Pyrrole-3-Carboxylate and Pyrrole-2,3-Dicarboxylate. While these compounds share a similar core structure, their reactivity and applications differ due to the position and number of carboxylate groups. Pyrrole-2-Carboxylate is unique in its balance of reactivity and stability, making it particularly useful in synthetic chemistry and pharmaceutical research.
Comparison with Similar Compounds
- Pyrrole-3-Carboxylate
- Pyrrole-2,3-Dicarboxylate
- N-Substituted Pyrroles
Pyrrole-2-Carboxylate stands out due to its versatility and the breadth of its applications across various scientific disciplines.
Biological Activity
Pyrrole-2-carboxylic acid (PCA) is a compound of increasing interest due to its diverse biological activities. This article reviews the biological activity of PCA, highlighting its antimicrobial properties, potential therapeutic applications, and biochemical pathways involved in its metabolism.
This compound is an amphoteric polar metabolite produced by various Streptomyces species. It is often co-produced with pyrocoll and exhibits solubility in solvents such as ethanol, methanol, DMF, and DMSO . The compound has been noted for its distinctive UV spectrum and broad range of biological activities, albeit generally weak in potency .
Antimicrobial Activity
Antifungal and Antiparasitic Properties
PCA has demonstrated significant antifungal activity against Phytophthora species and antiparasitic effects against Trypanosomes. The mechanism involves selective inhibition of proline racemase, which is crucial for the survival of these pathogens . In vitro studies have shown that PCA can inhibit the growth of Aspergillus niger, a common phytopathogenic fungus, when incorporated into chitosan biocomposites .
Biofilm Inhibition
Recent studies have highlighted PCA's ability to inhibit biofilm formation by Listeria monocytogenes, a significant foodborne pathogen. Crystal violet staining assays indicated that PCA reduced biofilm biomass significantly. At a concentration of 0.75 mg/ml, PCA decreased the excretion of extracellular DNA, protein, and polysaccharides by 48.58%, 61.60%, and 75.63%, respectively . However, it did not disperse mature biofilms effectively, indicating that while it can prevent initial adhesion, it may not be as effective against established biofilms.
Biochemical Pathways
PCA is primarily derived from hydroxy-L-proline through enzymatic processes involving L-amino acid oxidase. This enzyme catalyzes the oxidation of hydroxy-L-proline to form delta1-pyrroline-4-hydroxy-2-carboxylate, which subsequently converts to pyrrole-2-carboxylate in acidic conditions . Studies have shown that excretion patterns of PCA in animal models are influenced by dietary sources of hydroxy-L-proline rather than direct administration of L-proline .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that PCA effectively inhibited biofilm formation by Listeria monocytogenes, suggesting its potential use as an alternative antibiofilm agent in food safety applications .
- Antifungal Activity : Research indicated that PCA-loaded chitosan biocomposites exhibited enhanced antimicrobial activity against Aspergillus niger, showcasing its potential in agricultural applications for controlling fungal pathogens .
- Therapeutic Potential : The dual-targeting capability of PCA derivatives has been explored in the context of bacterial infections. Novel inhibitors based on PCA have shown potent antibacterial activities against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrrole-2-carboxylic acid (PCA) in laboratory settings?
PCA is typically synthesized via decarboxylation of precursors or isolation from natural sources. A critical challenge is avoiding unintended decarboxylation during synthesis. For example, DFT studies reveal that proton-catalyzed decarboxylation in aqueous acidic media has a high energy barrier (~51 kcal/mol), but the presence of water and H⁺ reduces this barrier significantly (~34 kcal/mol) . Enzymatic polymerization methods using glucose oxidase (GOx) at pH 3.0–5.0 can also generate PCA-derived polymers while minimizing decarboxylation .
Q. How should PCA be handled to ensure stability during experiments?
PCA is prone to decarboxylation under acidic conditions. For short-term storage, PCA solutions in ethanol (0.5 M stock) are stable at 4°C. Long-term storage requires freeze-dried powders kept at -20°C . Avoid prolonged exposure to strong acids (e.g., HCl) to prevent degradation .
Q. What analytical techniques are recommended for characterizing PCA purity and structural integrity?
- FTIR Spectroscopy : Identifies carboxylic (-COOH) and pyrrole ring vibrations (e.g., 1700 cm⁻¹ for C=O stretch) .
- Cyclic Voltammetry : Assesses electropolymerization efficiency and permselectivity of PCA films (e.g., using H₂O₂ or glucose as analytes) .
- UV-Vis Spectroscopy : Monitors decarboxylation kinetics by tracking absorbance changes at 270 nm .
Advanced Research Questions
Q. What methodological considerations are critical for successful electropolymerization of PCA into functionalized polymers?
Electropolymerization on platinum electrodes requires:
- Potential Range : +0.4 V to +1.4 V (vs. SCE) in phosphate buffer (pH 8) .
- Scan Rate : 2–5 mV/s to optimize film formation.
- Co-polymerization with Enzymes : Immobilize glucose oxidase (GOx) during polymerization to create glucose sensors with linear ranges of 7×10⁻⁶–1.8×10⁻³ mol/L . Post-polymerization, test permselectivity using cyclic voltammetry with interferents like ascorbic acid .
Q. How do computational studies (e.g., DFT) elucidate the decarboxylation mechanism of PCA under varying acidic conditions?
DFT calculations (B3LYP/6-311++G**) show that decarboxylation proceeds via a proton-assisted pathway. In aqueous H⁺, the carboxyl group hydrates, forming a protonated intermediate that lowers the C–C bond cleavage barrier to ~9.8 kcal/mol. Solvation effects (modeled via CPCM) further stabilize the transition state . Experimental validation using solvent kinetic isotope effects (SKIEs) confirms H⁺ involvement, with activation energies decreasing from 51 kcal/mol (dry) to 34 kcal/mol (hydrated) .
Q. What experimental strategies mitigate PCA decarboxylation during chemical or enzymatic polymerization?
- pH Control : Perform polymerization at pH ≥3.0 to slow acid-catalyzed decarboxylation .
- Enzymatic Catalysis : Use GOx-generated H₂O₂ to oxidize PCA in water-ethanol mixtures, avoiding harsh acids .
- Low-Temperature Synthesis : Conduct reactions at 4°C to reduce thermal degradation .
Q. How does PCA function as a bioactive metabolite in microbial or mammalian systems?
PCA is a D-amino acid oxidase product involved in hydroxyproline metabolism. In broilers, PCA levels correlate with intestinal antioxidant capacity and pathogenic bacteria suppression (e.g., Pseudomonas). Experimental models show PCA supplementation (50–100 mg/kg diet) reduces oxidative stress and enhances arginine synthesis, improving mucosal barrier function .
Q. What contradictions exist in literature regarding PCA’s stability during polymerization, and how can researchers reconcile these discrepancies?
Some studies report rapid PCA decarboxylation in acidic media (pH <3) , while others successfully polymerize PCA at pH 2.0–5.0 . This discrepancy arises from reaction conditions: enzymatic polymerization (pH 3.0–5.0) minimizes decarboxylation, whereas electrochemical methods (pH 8) avoid acidic degradation. Researchers should optimize pH, use low temperatures, and validate stability via FTIR or UV-Vis .
Properties
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
634-97-9 | |
Record name | Pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pyrrolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRROLE-2-CARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
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Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PYRROLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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